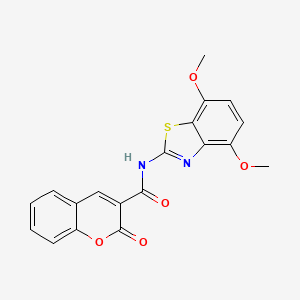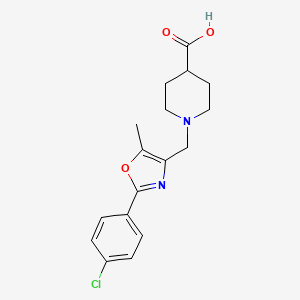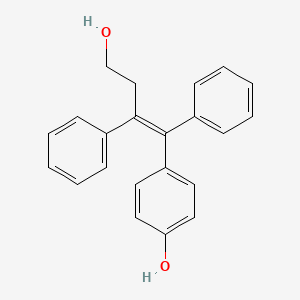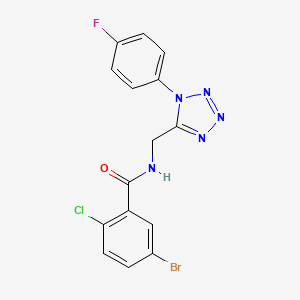
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Vue d'ensemble
Description
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. It is a potent inhibitor of a specific class of enzymes called protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide acts as a competitive inhibitor of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The inhibition of CDKs by 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. It leads to the downregulation of cell cycle-related genes and upregulation of pro-apoptotic genes, resulting in cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells and enhances the efficacy of chemotherapy and radiotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of CDKs, which makes it an ideal tool for studying the role of CDKs in various cellular processes. It also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its poor solubility in aqueous solutions and low bioavailability limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. One direction is to investigate its efficacy and safety in preclinical and clinical studies for various types of cancer. Another direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections. Further research is also needed to improve its solubility and bioavailability to enhance its efficacy and reduce its limitations in lab experiments.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent inhibitory activity against a specific class of protein kinases called cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. CDKs are overexpressed in various types of cancer, and their inhibition has emerged as a promising strategy for cancer therapy.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN5O/c16-9-1-6-13(17)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTIZKMELSFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298533.png)
![4-Methoxy-7-methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3298538.png)
![4-Methoxy-7-methyl-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298546.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B3298554.png)
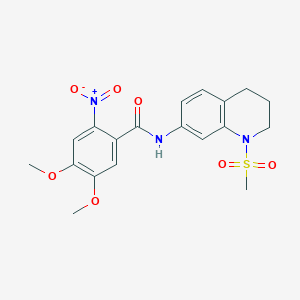
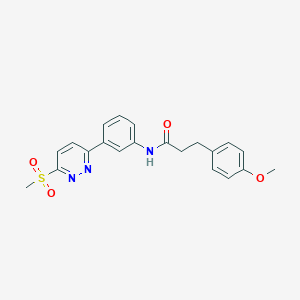
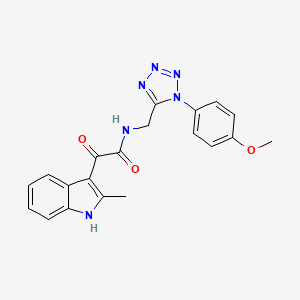
![N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3298588.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)
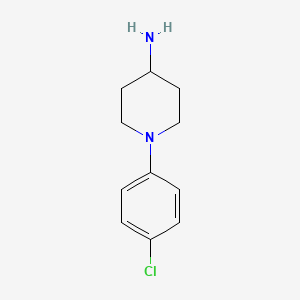
![[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-](/img/structure/B3298624.png)
